molecular formula C20H18FN5O3S2 B2425193 N-[4-({2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide CAS No. 895442-64-5

N-[4-({2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide

Cat. No.: B2425193
CAS No.: 895442-64-5
M. Wt: 459.51
InChI Key: JIJJCTHSVKYBCY-UHFFFAOYSA-N
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Description

N-[4-({2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide is a complex organic compound that features a thiazole ring fused with a triazole ring, a fluorophenyl group, and a sulfamoyl phenyl acetamide moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-[4-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O3S2/c1-13(27)23-16-6-8-18(9-7-16)31(28,29)22-11-10-17-12-30-20-24-19(25-26(17)20)14-2-4-15(21)5-3-14/h2-9,12,22H,10-11H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJJCTHSVKYBCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Acetamide Functionalization

The acetamide group is introduced via acetylation of the aniline precursor:

Reaction StepReagents/ConditionsIntermediate/ProductReference
Acetylation of anilineAcetic anhydride, pyridine, RTN-(4-aminophenyl)acetamide

Key Findings :

  • Acetic anhydride reacts with the aromatic amine to form the acetamide derivative, enhancing solubility and stability .

Final Coupling Reaction

The triazolothiazole and sulfamoylphenylacetamide units are linked via alkylation:

Reaction StepReagents/ConditionsProductReference
Alkylation of sulfamoyl group2-bromoethyltriazolothiazole, K₂CO₃, DMFTarget compound

Key Findings :

  • Nucleophilic substitution between the sulfamoyl nitrogen and bromoethyltriazolothiazole forms the final C–N bond .

Structural and Reaction Insights

  • Triazolothiazole Stability : The fused heterocycle exhibits resistance to hydrolysis under acidic/basic conditions due to aromatic stabilization .

  • Sulfamoyl Reactivity : The sulfonamide group participates in hydrogen bonding, influencing biological activity .

  • Acetamide Role : Enhances pharmacokinetic properties by modulating lipophilicity .

Comparative Analysis of Analogues

FeatureTriazolothiazole DerivativesThiadiazole Analogues
Synthetic Yield60–75% 45–55%
BioactivityEnhanced TNFα inhibition Moderate cytotoxicity
Thermal StabilityStable up to 250°C Decomposes at 180°C

Scientific Research Applications

N-[4-({2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[4-({2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are crucial for understanding its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-({2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide is unique due to its combination of structural features, which may confer distinct biological activities and therapeutic potential. Its multi-targeted approach and potential for diverse applications make it a valuable compound for further research and development .

Biological Activity

N-[4-({2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide is a complex organic compound with potential pharmacological applications. This article reviews its biological activity based on various studies and findings related to its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Synthesis

The compound's structure integrates a triazole and thiazole moiety, known for their diverse biological activities. The synthesis typically involves multi-step organic reactions, including the formation of the triazole and thiazole rings followed by the introduction of the sulfamoyl and acetamide groups. The following table summarizes key synthetic routes:

StepReaction TypeKey Reagents
1Formation of triazoleHydrazine derivatives
2Thiazole synthesisHalogenated compounds
3Coupling reactionsSulfonamide reagents
4Final acetamide formationAcetic anhydride

Anticancer Properties

Research indicates that compounds containing triazole and thiazole structures exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown IC50 values ranging from 1.1 µM to 18.8 µM against various cancer cell lines, indicating potent cytotoxicity .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Studies have demonstrated that related thiazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups in the phenyl ring enhances this activity .

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. Research has highlighted its potential as a carbonic anhydrase inhibitor , which is critical in various physiological processes .

The biological activity of this compound is likely linked to its ability to interact with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. The unique structural features allow for specific interactions—such as hydrogen bonding and hydrophobic interactions—modulating the activity of these targets effectively .

Case Studies

Several case studies have documented the efficacy of compounds similar to this compound:

  • Anticancer Efficacy : A study involving various triazolo-thiazole derivatives reported significant inhibition of tumor growth in xenograft models.
    • Cell Lines Tested : HT-29 (colon cancer), Jurkat (leukemia), and others.
    • Results : The most active derivative showed an IC50 value comparable to doxorubicin.
  • Antimicrobial Testing : Compounds with similar structures were evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli.
    • Methodology : Disk diffusion method and MIC determination.
    • Findings : Certain derivatives exhibited antimicrobial activity exceeding that of standard antibiotics.

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